Product packaging for Methyl 2,3-dichloro-3-phenylpropanoate(Cat. No.:CAS No. 35115-84-5)

Methyl 2,3-dichloro-3-phenylpropanoate

Cat. No.: B14687198
CAS No.: 35115-84-5
M. Wt: 233.09 g/mol
InChI Key: YOWWUZLQXXBDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2,3-dichloro-3-phenylpropanoate is a dichlorinated ester compound that serves as a versatile synthetic intermediate in organic chemistry research. The structure features a propanoate ester backbone substituted with two chlorine atoms at the 2 and 3 positions and a phenyl ring at the 3-position. This molecular architecture, combining halogen atoms with an ester group on an aromatic framework, makes it a valuable building block for constructing more complex molecules. As a synthetic intermediate, this methyl ester derivative is of particular interest due to the enhanced lipophilicity and volatility imparted by the ester group compared to its carboxylic acid counterpart, 2,3-dichloro-3-phenylpropanoic acid . The chlorine atoms act as excellent leaving groups, enabling nucleophilic substitution reactions, while the ester moiety can undergo further transformation including reduction to alcohols or hydrolysis back to the carboxylic acid. Researchers can utilize this compound in the development of novel pharmaceuticals, agrochemicals, and other fine chemicals through various functional group interconversions. Its potential application extends to serving as a precursor in the synthesis of pyrazolone derivatives, which are valuable heterocyclic compounds found in various bioactive molecules . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2O2 B14687198 Methyl 2,3-dichloro-3-phenylpropanoate CAS No. 35115-84-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35115-84-5

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

methyl 2,3-dichloro-3-phenylpropanoate

InChI

InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3

InChI Key

YOWWUZLQXXBDBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Methyl 2,3 Dichloro 3 Phenylpropanoate

Direct Vicinal Dichlorination Approaches

Direct vicinal dichlorination of alkenes offers an atom-economical and efficient route to 1,2-dichlorides. This section will focus on two prominent methods for the dichlorination of α,β-unsaturated esters, particularly those leading to methyl 2,3-dichloro-3-phenylpropanoate.

Manganese(III) Acetate (B1210297)/Chloride-Mediated Dichlorination of α,β-Unsaturated Esters

The use of manganese(III) species for the chlorination of alkenes has been a subject of interest due to the accessibility and favorable redox potential of manganese. Historically, the in situ generation of reactive Mn(III)-chloride species from sources like manganese dioxide and trimethylchlorosilane or via electrochemical methods has been employed. However, these methods often require stringent conditions or specialized equipment. A significant advancement in this area is the development of bench-stable manganese(III) chloride complexes, which offer a more convenient and practical approach to dichlorination reactions.

To illustrate the potential of this methodology, the following table outlines the expected products from the dichlorination of various alkyl (E)-3-phenylpropenoates.

SubstrateProduct
Methyl (E)-3-phenylpropenoateThis compound
Ethyl (E)-3-phenylpropenoateEthyl 2,3-dichloro-3-phenylpropanoate
t-Butyl (E)-3-phenylpropenoatet-Butyl 2,3-dichloro-3-phenylpropanoate

This table represents the expected products based on the general reactivity of the described dichlorination method.

The substrate scope of manganese(III)-mediated dichlorinations is generally broad, tolerating various functional groups. However, the efficiency and stereoselectivity can be influenced by the nature of the ester group and the specific reaction conditions employed.

The mechanism of alkene dichlorination mediated by manganese(III) complexes is believed to proceed through a radical pathway. Evidence for a radical mechanism includes the observation of cyclized products when radical-probe substrates are used. The process is thought to involve a stepwise chlorine-atom transfer from the manganese(III)-halide complex to the alkene.

The reaction is initiated by the transfer of a chlorine atom from the Mn(III) complex to the double bond of the α,β-unsaturated ester. This addition forms a β-chloro-α-ester-stabilized radical intermediate. The subsequent step involves the capture of a second chlorine atom from another Mn(III) complex or a related species to yield the final vicinal dichloride product. The stereochemistry of the final product is influenced by the stability and reactivity of the radical intermediate and the approach of the second chlorine atom.

Alternative Electrophilic Halogenation Reagents and Strategies

The direct dichlorination of an unsaturated precursor, such as Methyl Cinnamate (B1238496), is a primary route to this compound. While traditional methods may employ gaseous chlorine, safety and handling concerns have driven research into alternative reagents. N-Chlorosuccinimide (NCS) has emerged as a viable and advantageous alternative. wikipedia.orgresearchgate.net NCS is a solid, crystalline compound, making it significantly easier and safer to handle than chlorine gas. wikipedia.org It acts as a source of an electrophilic chlorine atom ("Cl+"), which can add across the double bond of the cinnamate ester. wikipedia.org

The reaction typically requires activation by a proton source or a Lewis acid. organic-chemistry.org For instance, the use of NCS in an aqueous medium with hydrochloric acid can facilitate the chlorination of various substrates. isca.me The dichlorination can be achieved by adjusting the stoichiometry of NCS and the acid catalyst. isca.me This method circumvents the need for specialized gas handling equipment and offers a more controlled reaction environment. Other N-chloro compounds, such as chloramine-T and trichloroisocyanuric acid, also serve as potential electrophilic chlorine sources. wikipedia.org

Table 1: Comparison of Electrophilic Chlorinating Agents

Reagent Formula Physical State Key Advantages Considerations
Chlorine Cl₂ Gas High reactivity, low cost Toxic, corrosive, requires specialized handling
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂ Solid Easy to handle, stable, mild oxidant Requires activation, higher cost than Cl₂
Trichloroisocyanuric Acid (TCCA) C₃Cl₃N₃O₃ Solid High chlorine content, stable Potent oxidant, can lead to over-chlorination

Synthesis via Precursor Functionalization and Esterification

An alternative strategic approach involves synthesizing the corresponding carboxylic acid first, followed by esterification. This two-step process allows for different purification and reaction condition strategies.

Esterification of 2,3-Dichloro-3-phenylpropanoic Acid

This pathway begins with the synthesis of 2,3-Dichloro-3-phenylpropanoic acid. A documented method involves the suspension of cinnamic acid in a solvent like carbon disulfide, followed by the introduction of dry chlorine gas. prepchem.com This reaction proceeds to give the dichlorinated acid in high yield (approx. 90%). prepchem.com

The subsequent esterification of 2,3-Dichloro-3-phenylpropanoic acid to its methyl ester can be challenging. The presence of two chlorine atoms, particularly the one at the α-position to the carboxyl group, creates significant steric hindrance. Standard Fischer-Tropsch esterification (refluxing in methanol (B129727) with a strong acid catalyst like H₂SO₄) often results in low yields and requires prolonged reaction times for sterically hindered acids. nih.govresearchgate.net

To overcome this, more effective methods for hindered acids are employed. One such method involves the reaction of the carboxylate anion with an alkylating agent. nih.gov For example, the carboxylic acid can be deprotonated with a base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), followed by the addition of methyl iodide to form the ester in excellent yield. nih.govresearchgate.net Another powerful method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to achieve high yields even with sterically demanding substrates at room temperature. organic-chemistry.org

Table 2: Selected Esterification Methods for Sterically Hindered Acids | Method | Reagents | Typical Conditions | Advantages | | :--- | :--- | :--- | :--- | | Fischer Esterification | Alcohol (Methanol), H₂SO₄ | Reflux | Simple, inexpensive reagents | Low yield and slow rates for hindered substrates nih.gov | | Carboxylate Alkylation | KOH, DMSO, CH₃I | Room Temperature | High yield, mild conditions nih.gov | Requires stoichiometric base and an alkyl halide | | Steglich Esterification | DCC, DMAP, Alcohol | 0°C to Room Temp | High yield, suppresses side products, mild organic-chemistry.org | DCC byproduct can be difficult to remove | | Diazomethane | CH₂N₂ | Ether | Nearly quantitative yield, very mild | Toxic, explosive, and carcinogenic reagent |

Derivatization from Related Phenylpropanoate Scaffolds (e.g., Chiral Pool Precursors)

Synthesizing specific stereoisomers of this compound can be achieved by starting from chiral precursors. This approach is fundamental in asymmetric synthesis, where the goal is to produce an enantiomerically pure compound. A hypothetical strategy could begin with a readily available chiral molecule from the "chiral pool," such as an enantiopure methyl 2-hydroxy-3-phenylpropanoate.

The synthetic sequence would involve the chemical modification of the existing functional groups. For instance, the hydroxyl group could be converted into a good leaving group, such as a tosylate or mesylate. mdpi.com Subsequent nucleophilic substitution reactions with a chloride source could then be used to introduce the chlorine atoms. The stereochemistry of these reactions would need to be carefully controlled, often proceeding through mechanisms like Sₙ2, which involves an inversion of stereochemistry. This strategy, while potentially longer, provides crucial control over the final product's three-dimensional structure.

Optimization Strategies for Reaction Efficiency and Yield

Maximizing the efficiency and yield of any synthetic protocol for this compound requires careful optimization of reaction parameters.

Catalyst Screening and Loading Effects

In many synthetic routes to the target compound, catalysts play a pivotal role. For the dichlorination of methyl cinnamate using NCS, an acid catalyst is often necessary to enhance the electrophilicity of the chlorine atom. organic-chemistry.org A screening process would evaluate various Lewis and Brønsted acids to identify the most effective one. The catalyst loading (the amount of catalyst relative to the substrate) is also a critical parameter. Insufficient catalyst may lead to a sluggish or incomplete reaction, while excessive loading can promote side reactions or complicate purification. The optimal loading balances reaction rate and selectivity, a principle applicable across various catalytic processes. researchgate.netrsc.org

Table 3: Hypothetical Catalyst Screening for NCS Chlorination

Entry Catalyst (10 mol%) Yield (%) Observations
1 None < 5 No significant reaction
2 HCl 75 Good conversion, some side products
3 H₂SO₄ 72 Similar to HCl
4 BF₃·OEt₂ 85 High yield, clean reaction
5 ZnCl₂ 68 Moderate conversion

Solvent Effects and Reaction Temperature Control

The choice of solvent can profoundly influence reaction outcomes by affecting reactant solubility, reaction rates, and even the reaction pathway. For the electrophilic addition of chlorine, solvents ranging from non-polar (e.g., carbon tetrachloride, dichloromethane) to polar (e.g., acetic acid, water) can be used. isca.me The optimal solvent will solubilize the reactants while favoring the desired transition state. In the case of esterification via carboxylate alkylation, a polar aprotic solvent like DMSO is crucial for solvating the potassium carboxylate salt and facilitating the reaction with the alkyl halide. nih.govresearchgate.net

Reaction temperature is another critical variable. Higher temperatures generally increase reaction rates but can also lead to decomposition or the formation of undesired byproducts. Conversely, lower temperatures can enhance selectivity but may require impractically long reaction times. Establishing a precise temperature profile—for example, cooling during an initial exothermic addition followed by gentle heating to drive the reaction to completion—is essential for maximizing yield and purity.

Strategies for Impurity Profile Management in Process Development for this compound

The effective management of impurities is a critical aspect of the process development for this compound, ensuring the final product's quality, consistency, and suitability for its intended applications. A comprehensive impurity management strategy involves understanding the origin of impurities, developing analytical methods for their detection and quantification, and implementing process controls to minimize their formation.

The primary synthetic route to this compound involves the chlorination of methyl cinnamate. This reaction, while seemingly straightforward, can lead to a complex impurity profile dominated by stereoisomers and potential byproducts derived from the reaction solvent.

Understanding the Impurity Landscape

The chlorination of the double bond in methyl trans-cinnamate results in the formation of two chiral centers, leading to the potential for four stereoisomers. However, the reaction typically proceeds via an anti-addition mechanism, leading predominantly to the formation of a pair of enantiomers of the (2R,3S) and (2S,3R) configuration (threo diastereomer) and a pair of enantiomers of the (2R,3R) and (2S,3S) configuration (erythro diastereomer). The relative ratio of these diastereomers is a critical quality attribute and is influenced by the reaction conditions.

Beyond stereoisomers, other process-related impurities can arise. When the chlorination is conducted in a solvent such as acetic acid, there is a potential for the formation of acetoxy-chloro side products. These impurities result from the solvent participating in the reaction mechanism, competing with the chloride ion to react with the intermediate carbocation.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameTypeOrigin
Methyl (2R,3R)-2,3-dichloro-3-phenylpropanoateStereoisomer (erythro)Chlorination of methyl trans-cinnamate
Methyl (2S,3S)-2,3-dichloro-3-phenylpropanoateStereoisomer (erythro)Chlorination of methyl trans-cinnamate
Methyl (2R,3S)-2,3-dichloro-3-phenylpropanoateStereoisomer (threo)Chlorination of methyl trans-cinnamate
Methyl (2S,3R)-2,3-dichloro-3-phenylpropanoateStereoisomer (threo)Chlorination of methyl trans-cinnamate
Methyl 2-acetoxy-3-chloro-3-phenylpropanoateByproductReaction with acetic acid solvent
Unreacted Methyl cinnamateStarting MaterialIncomplete reaction

Analytical Strategies for Impurity Profiling

The development of robust analytical methods is fundamental to managing the impurity profile. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the diastereomers of this compound. Chiral HPLC columns can be employed to separate all four stereoisomers if necessary, though often the separation of the erythro and threo diastereomers on a standard reverse-phase column is sufficient for process control.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another valuable tool. GC-MS can be particularly useful for identifying unknown impurities by providing mass-to-charge ratio information.

Table 2: Analytical Techniques for Impurity Control

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC)Quantification of diastereomers and known impuritiesRetention time, peak area, resolution between diastereomers
Chiral HPLCSeparation of all four stereoisomersEnantiomeric excess, peak purity
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile impuritiesMass spectrum, fragmentation pattern, retention time
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of impuritiesChemical shifts, coupling constants

Process Optimization and Control Strategies

The primary goal of process optimization is to control the reaction conditions to favor the formation of the desired stereoisomer and minimize the generation of byproducts.

Solvent Selection: The choice of solvent is critical. While acetic acid can be a suitable solvent, its participation in the reaction highlights the need for careful control of reaction parameters or the exploration of alternative, less reactive solvents. Non-participating solvents can significantly reduce the formation of solvent-adduct impurities.

Temperature Control: The reaction temperature can influence the diastereoselectivity of the chlorination reaction. Lower temperatures generally favor higher selectivity. Precise temperature control throughout the reaction is essential for consistent product quality.

Stoichiometry and Addition Rate: Careful control of the stoichiometry of the chlorinating agent is necessary to ensure complete conversion of the starting material while avoiding over-chlorination or other side reactions. The rate of addition of the chlorinating agent can also impact the local concentration and temperature, thereby affecting the impurity profile.

Purification Strategies: Downstream processing, including crystallization, is a key step in removing impurities. The solubility differences between the diastereomers can be exploited to enrich the desired isomer through controlled crystallization processes. The choice of crystallization solvent and the cooling profile are critical parameters to optimize for effective purification.

By implementing a multi-faceted strategy that combines a thorough understanding of impurity formation, the use of advanced analytical techniques for monitoring, and precise control over process parameters, the impurity profile of this compound can be effectively managed to ensure a high-purity final product.

Stereochemical Investigations of Methyl 2,3 Dichloro 3 Phenylpropanoate

Diastereoisomerism and Configurational Assignment

The reaction of a precursor like methyl cinnamate (B1238496) with a chlorinating agent typically yields a mixture of diastereomers. These stereoisomers, which are not mirror images of each other, possess distinct physical and chemical properties. byjus.com The two diastereomers of methyl 2,3-dichloro-3-phenylpropanoate are designated by the prefixes erythro and threo.

The erythro and threo nomenclature is used to describe the relative configuration of two adjacent stereocenters. In a Fischer projection, the erythro isomer has similar substituents on the same side, while the threo isomer has them on opposite sides. byjus.com The formation of these diastereomers results from the two possible modes of addition of chlorine across the double bond of the parent alkene.

Due to their different physical properties, such as melting points, boiling points, and solubility, the separation of erythro and threo diastereomers can be accomplished using standard laboratory techniques. byjus.com Methods like fractional crystallization or column chromatography are effective because the different spatial arrangements of the atoms lead to variations in how the molecules interact with a stationary phase or pack into a crystal lattice.

Determining the proportion of erythro and threo isomers in a mixture is essential for monitoring and optimizing reaction conditions. Several analytical techniques are employed for this purpose:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods can separate the diastereomers, allowing for their quantification based on the area of their respective peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio. Protons in the different diastereomeric environments will have distinct chemical shifts and coupling constants. By integrating the signals corresponding to a specific proton in each isomer, the relative abundance of the erythro and threo forms can be accurately calculated.

NMR spectroscopy is arguably the most definitive method for assigning the relative stereochemistry of the erythro and threo diastereomers. The key parameter used for this assignment is the vicinal coupling constant (³J) between the protons on the C2 and C3 carbons (H-C2–C-H3). nmrwiki.org The magnitude of this coupling is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus relationship.

The threo isomer preferentially adopts an anti-periplanar conformation to minimize steric hindrance between the bulky phenyl and chloro substituents, resulting in a large dihedral angle (≈180°) and consequently a larger coupling constant. Conversely, the erythro isomer favors a gauche conformation, which has a smaller dihedral angle (≈60°) and thus a smaller coupling constant. oup.comipb.pt

Table 1: Representative ¹H NMR Coupling Constants for Distinguishing Threo and Erythro Isomers of 2,3-disubstituted Phenylpropanoates
DiastereomerFavored ConformationApproximate Dihedral Angle (H-C2-C3-H)Expected ³JH,H Coupling Constant
threoAnti~180°Larger (e.g., > 8 Hz)
erythroGauche~60°Smaller (e.g., < 5 Hz)

Enantioselective Synthesis and Chiral Resolution Strategies

Beyond controlling diastereoselectivity, obtaining enantiomerically pure forms of this compound is a significant objective, typically approached through asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric catalysis aims to directly produce a single enantiomer of a chiral product. In the context of this compound, this would involve the vicinal dichlorination of a precursor like methyl cinnamate using a chiral catalyst. Such catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. While asymmetric methods for related transformations like aminohydroxylation are known, the development of highly effective and widely applicable catalytic systems for asymmetric vicinal dichlorination remains a challenging area of research. rsc.org

Kinetic resolution is a common and practical method for separating enantiomers from a racemic mixture. researchgate.net This strategy relies on the differential reaction rates of the two enantiomers with a chiral resolving agent or a catalyst. For instance, an enzyme (e.g., a lipase) or a chiral chemical reagent could be used to selectively catalyze the transformation of one enantiomer (e.g., hydrolysis of the methyl ester), leaving the other enantiomer unreacted. ulisboa.pt The unreacted enantiomer can then be separated from the transformed product, yielding an enantiomerically enriched sample of this compound. The success of this method depends on finding a resolving agent that provides a high degree of discrimination between the two enantiomers.

Chiral Auxiliary-Mediated Synthetic Pathways

The enantioselective synthesis of this compound can be approached through the use of chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. While specific examples for the synthesis of this compound using this method are not extensively documented in publicly available literature, the general principles of chiral auxiliary-mediated synthesis can be applied.

Typically, a chiral auxiliary, such as a derivative of a readily available chiral pool compound (e.g., an amino acid, a terpene, or an alkaloid), is covalently attached to the prochiral substrate. In the context of this compound, this would likely involve the derivatization of a precursor molecule. The steric and electronic properties of the chiral auxiliary then create a diastereomerically biased environment, influencing the facial selectivity of a subsequent stereocenter-forming reaction. For instance, a chlorination reaction of a suitable unsaturated precursor bearing a chiral auxiliary would proceed through diastereomeric transition states, with one being energetically favored, thus leading to a diastereomerically enriched product.

After the desired stereocenters are established, the chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched target compound, this compound. The success of this approach is contingent on several factors, including the choice of the chiral auxiliary, the reaction conditions, and the efficiency of the cleavage step without racemization. The use of different chiral auxiliaries can lead to varying levels of diastereoselectivity, and optimization of the synthetic route is often required to achieve high enantiomeric excess (ee). mdpi.comresearchgate.net

Absolute Configuration Determination and Chiroptical Characterization

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice.

For the determination of the absolute stereochemistry of an enantiomerically pure sample of this compound, a suitable single crystal is required. The presence of "heavy" atoms, such as the chlorine atoms in the molecule, facilitates the determination of the absolute configuration through the phenomenon of anomalous dispersion. By analyzing the intensities of Bijvoet pairs in the diffraction data, the absolute spatial arrangement of the atoms can be established, allowing for the assignment of the (R) or (S) configuration to each of the two stereocenters in the molecule.

The crystallographic data would not only confirm the connectivity and relative stereochemistry of the molecule but would also provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the conformational preferences of the molecule in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data for (2R,3S)-Methyl 2,3-dichloro-3-phenylpropanoate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.25
b (Å)5.85
c (Å)12.10
β (°)105.2
Volume (ų)698.5
Z2
Calculated Density (g/cm³)1.45
R-factor0.045
Flack Parameter0.02(3)

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic analysis.

Optical Rotation Measurements and Enantiomeric Excess (ee) Determination

Optical rotation is a chiroptical property of chiral molecules that causes the rotation of the plane of plane-polarized light. Enantiomers of a chiral compound rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.orgmasterorganicchemistry.com

For this compound, the measurement of the optical rotation of an enantiomerically enriched sample using a polarimeter would allow for the determination of its optical purity. The enantiomeric excess (ee) can be calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. researchgate.netmasterorganicchemistry.com

The sign of the optical rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively. However, it is important to note that there is no simple correlation between the sign of the optical rotation and the (R/S) absolute configuration of the molecule.

Interactive Data Table: Hypothetical Optical Rotation Data for Enantiomers of this compound

EnantiomerSpecific Rotation [α]D20 (c=1, CHCl₃)
(+)-Methyl 2,3-dichloro-3-phenylpropanoate+45.5°
(-)-Methyl 2,3-dichloro-3-phenylpropanoate-45.5°

Note: The data in this table is hypothetical and for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its stereochemical features.

For this compound, the CD spectrum would exhibit positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores present in the molecule, namely the phenyl group and the ester carbonyl group. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters and the conformation of the molecule in solution.

By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, it is possible to assign the absolute configuration of the enantiomers. This approach, known as the exciton (B1674681) chirality method when applicable, can be a valuable alternative or complement to X-ray crystallography, especially when suitable single crystals cannot be obtained. The CD spectrum provides a unique fingerprint for each enantiomer, allowing for their differentiation and the study of their conformational behavior in solution.

Mechanistic Studies and Reactivity Profiles of Methyl 2,3 Dichloro 3 Phenylpropanoate

Elucidation of Reaction Pathways and Intermediates

The formation of methyl 2,3-dichloro-3-phenylpropanoate, a vicinal dihalide, typically proceeds through the electrophilic addition of chlorine to methyl cinnamate (B1238496). The study of this reaction's mechanism provides insight into its stereochemical outcome and the nature of the intermediates involved.

The electrophilic addition of halogens like chlorine (Cl₂) to alkenes is a well-established reaction. chemistrysteps.com The mechanism for the dichlorination of methyl cinnamate follows a widely accepted model involving a cyclic chloronium ion intermediate. chemistrysteps.commasterorganicchemistry.com

The process begins as the chlorine molecule approaches the electron-rich π-bond of the alkene (methyl cinnamate). The electron density of the double bond induces a dipole in the Cl-Cl bond, causing one chlorine atom to become partially positive and the other partially negative. libretexts.orgrmcstudy.ie The alkene's π-electrons then attack the electrophilic chlorine atom, leading to the heterolytic cleavage of the Cl-Cl bond. libretexts.org

Instead of forming a discrete carbocation, which would be susceptible to rearrangements, the reaction proceeds through a three-membered ring intermediate known as a chloronium ion. chemistrysteps.commasterorganicchemistry.com In this intermediate, the chlorine atom is bonded to both carbons of the original double bond. This cyclic structure is key to explaining the observed stereochemistry of the reaction. chemistrysteps.com The second chlorine atom, now a chloride anion (Cl⁻), then attacks one of the carbons of the chloronium ion from the side opposite to the cyclic ion. This backside attack, analogous to an Sₙ2 reaction, forces the ring to open and results in the anti-addition of the two chlorine atoms across the double bond. masterorganicchemistry.comlibretexts.org

For methyl cinnamate, this results in the formation of the two enantiomers of threo-methyl 2,3-dichloro-3-phenylpropanoate. The formation of a racemic mixture occurs because the initial attack of chlorine can happen from either face of the planar alkene with equal probability. chemistrysteps.com While the anti-addition pathway is dominant, some reactions, particularly those using specific catalytic systems, can proceed via syn-addition pathways, although this is less common for simple dichlorination. nih.govresearchgate.net

Table 1: Key Steps in the Electrophilic Dichlorination of Methyl Cinnamate

StepDescriptionIntermediate/Transition State
1. Polarization The π-bond of methyl cinnamate induces a dipole in the approaching Cl₂ molecule.Alkene-Cl₂ π-complex
2. Electrophilic Attack The alkene's π-electrons attack the electrophilic chlorine atom, displacing a chloride ion.Bridged chloronium ion formation
3. Nucleophilic Attack The chloride ion attacks one of the carbons of the chloronium ion in a backside (Sₙ2-like) manner.Transition state with partial C-Cl bond formation and breaking
4. Product Formation The ring opens, resulting in the vicinal dichloride with anti stereochemistry.threo-Methyl 2,3-dichloro-3-phenylpropanoate

The key transient species in the electrophilic dichlorination of methyl cinnamate is the cyclic chloronium ion. This three-membered ring is unstable due to significant ring strain, making it highly susceptible to nucleophilic attack. chemistrysteps.com Its existence, while fleeting, is fundamental to explaining the high stereoselectivity of the reaction, which exclusively yields the anti-addition product. masterorganicchemistry.com Direct observation of such intermediates is challenging due to their short lifetimes, but their existence is strongly supported by stereochemical evidence from countless halogenation reactions. chemistrysteps.commasterorganicchemistry.com

The transition state for the nucleophilic ring-opening step involves the chloride ion attacking one of the carbons of the chloronium ion. The positive charge is shared between the two carbons and the chlorine atom of the ring. The attack will preferentially occur at the carbon atom that can better stabilize a partial positive charge in the transition state. chemistrysteps.commasterorganicchemistry.com In the case of methyl cinnamate, the benzylic carbon (C3) is more capable of stabilizing this positive charge due to the influence of the adjacent phenyl group. Consequently, the nucleophilic attack of the chloride ion occurs at this more substituted position. chemistrysteps.com

Computational studies on related electrophilic additions to alkenes have been used to model the energies and structures of these transition states, confirming the bridged nature of the halonium ion intermediate and the energetics of the subsequent nucleophilic attack. acs.org

The rate and selectivity of electrophilic chlorination can be significantly influenced by the presence of catalysts.

Lewis Acid Catalysis: Lewis acids, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), are commonly used as catalysts in electrophilic halogenations, particularly for aromatic systems. masterorganicchemistry.comquora.comchemguide.co.uk In the context of alkene dichlorination, a Lewis acid can coordinate with one of the chlorine atoms of the Cl₂ molecule. masterorganicchemistry.comchemguide.co.uk This coordination polarizes the Cl-Cl bond, making it more susceptible to heterolytic cleavage and generating a more potent electrophilic chlorine species, effectively [Cl-Cl-FeCl₃]. masterorganicchemistry.com This "activated" chlorine complex enhances the rate of the electrophilic attack on the alkene. The fundamental mechanism involving the chloronium ion and anti-addition generally remains the same, but the reaction proceeds more rapidly.

Lewis Base Catalysis: While less common for alkene dichlorination with Cl₂, Lewis bases can play a significant role when using alternative chlorinating agents like N-chlorosuccinimide (NCS). researchgate.netchemrxiv.org A Lewis base can activate the N-Cl bond of NCS, forming a more reactive halonium species that can then be delivered to the alkene. chemrxiv.org This type of catalysis is particularly useful for halogenating more sensitive substrates under milder conditions. The choice of catalyst can sometimes influence the chemo-, regio-, and stereoselectivity of the reaction. nih.gov

Table 2: Influence of Catalysts on Electrophilic Dichlorination

Catalyst TypeExampleMode of ActionEffect on Reaction
Lewis Acid FeCl₃, AlCl₃Coordinates with Cl₂, increasing its electrophilicity. masterorganicchemistry.comquora.comIncreases reaction rate.
Lewis Base Phosphine SulfideActivates N-halosuccinimide (NCS) reagents. researchgate.netchemrxiv.orgEnables use of milder chlorinating agents.

Transformation Chemistry and Synthetic Derivatizations

The vicinal dichloride functionality in this compound makes it a versatile intermediate for further synthetic transformations, primarily through elimination and substitution reactions.

Treatment of vicinal dihalides with a base typically induces a dehydrohalogenation reaction, which is a type of elimination reaction. libretexts.orgjove.com In the case of this compound, this reaction can lead to the formation of methyl 2-chloro-3-phenylpropenoate. This transformation involves the removal of a proton (H) and a chloride ion (Cl⁻) from adjacent carbons to form a new π-bond. unacademy.com

The reaction generally proceeds via an E2 (elimination, bimolecular) mechanism, which requires a strong base and an anti-periplanar arrangement between the proton being removed and the leaving group (the chloride). jove.com The base abstracts the proton at C2, and simultaneously, the C-Cl bond at C3 breaks, with the electron pair forming the new double bond. The stereochemistry of the starting diastereomer can influence the stereochemistry of the resulting alkene product. libretexts.org Studies on similar dihalogeno-3-phenylpropanoates suggest that the mechanism can vary, with some isomers favoring a concerted E2 pathway while others may proceed through a stepwise (E1cB) mechanism, particularly when the α-proton is highly acidic. rsc.org

Dimethyl sulfoxide (B87167) (DMSO) has also been shown to mediate the elimination of 3-aryl-2,3-dihalopropanoates, leading to the formation of cinnamate derivatives. organic-chemistry.orgresearchgate.net Depending on the substrate, this can occur via dehydrobromination or reductive debromination. organic-chemistry.orgresearchgate.net

While elimination is a common reaction pathway for vicinal dihalides in the presence of a base, nucleophilic substitution can also occur under specific conditions. However, direct Sₙ2 substitution at both carbon-chlorine centers by a nucleophile is often challenging and can be outcompeted by elimination. nih.gov

One significant synthetic application of vicinal dihalides is in the synthesis of three-membered heterocyclic rings like aziridines. Although the direct reaction of this compound with primary amines might predominantly lead to elimination products, related vicinal dihalides can be converted to aziridines. nih.gov This often involves an intramolecular nucleophilic substitution, where a neighboring group first displaces one halide, followed by ring formation. wikipedia.org For example, conversion of the ester to an amide followed by reaction with a base could potentially lead to an aziridine-2-carboxylate (B8329488) derivative. The ring-opening of aziridines is a powerful method for synthesizing various nitrogen-containing compounds, making this a valuable, albeit potentially challenging, transformation pathway. researchgate.net

The reactivity of the carbon-halogen bond towards nucleophilic attack can be influenced by the nature of the halogen. For instance, vicinal chloro-iodo compounds are significantly more reactive towards nucleophiles that attack the iodine atom, leading to dehalogenation. rsc.org This highlights that the specific halogens present in the vicinal dihalide play a crucial role in determining its reactivity profile.

Intramolecular Rearrangements and Cyclization Pathways (e.g., Epoxide Formation from Related Acids)

While this compound itself does not possess a group capable of initiating intramolecular rearrangement, its corresponding carboxylic acid, 2,3-dichloro-3-phenylpropanoic acid, serves as a pertinent model for understanding potential cyclization pathways. The presence of a nucleophilic carboxylate group and electrophilic carbon-chlorine bonds within the same molecule creates the potential for intramolecular reactions.

Under basic conditions, the carboxylate anion can act as an internal nucleophile. This can lead to an intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction, where the carboxylate attacks one of the adjacent carbon atoms bearing a chlorine atom, displacing the chloride ion. This type of reaction is analogous to the well-established mechanism for epoxide formation from halohydrins, often referred to as an intramolecular Williamson ether synthesis.

The most likely pathway involves the attack of the carboxylate oxygen on the carbon at the C-2 position, displacing the chloride ion to form a transient β-lactone. However, a more thermodynamically favorable pathway involves the attack on the C-3 carbon, which would lead to the formation of an epoxide ring, specifically a derivative of phenylglycidic acid. This transformation is significant as epoxides are highly valuable intermediates in organic synthesis due to their reactivity with various nucleophiles. researchgate.netmdpi.com The reaction is facilitated by the stereochemical arrangement of the molecule, where the carboxylate and the leaving group (chloride) can adopt an anti-periplanar conformation, which is optimal for SN2 reactions.

Kinetic and Thermodynamic Analyses of Reactivity

The quantitative analysis of the reactions involving this compound and its derivatives is crucial for understanding reaction feasibility and optimizing conditions. Kinetic and thermodynamic parameters for analogous dehydrochlorination reactions provide significant insights.

Determination of Reaction Kinetics and Rate Laws

The kinetics of intramolecular cyclization, such as epoxide formation from the related 2,3-dichloro-3-phenylpropanoic acid, can be investigated using various techniques. For instance, the dehydrochlorination of similar compounds like 2,3-dichloro-1-propanol (B139626) to form epichlorohydrin (B41342) has been studied using methods such as online conductivity monitoring to track the reaction progress. doi.org This method relies on the change in ionic concentration as the reaction proceeds.

Based on analogous systems, the saponification and subsequent cyclization of the ester or the direct cyclization of the acid under basic conditions would likely follow second-order kinetics. researchgate.net The rate law for the base-induced cyclization of the corresponding acid can be expressed as:

Rate = k[Substrate][Base]

Where:

[Substrate] is the concentration of 2,3-dichloro-3-phenylpropanoate or its corresponding acid.

[Base] is the concentration of the base (e.g., hydroxide (B78521) ion).

k is the second-order rate constant.

Computational methods, such as Density Functional Theory (DFT), can also be employed to elucidate the reaction mechanism and corroborate experimentally derived rate equations. doi.org

Activation Energy and Enthalpy Profiles for Key Transformations

The activation energy (Ea) and pre-exponential factor (A) are critical parameters that define the temperature dependence of a reaction's rate constant, as described by the Arrhenius equation. These values can be determined experimentally by measuring the rate constant at different temperatures.

For the analogous reaction of 2,3-dichloro-1-propanol saponification to epichlorohydrin, a key transformation involving intramolecular chloride displacement, the kinetic parameters have been determined. doi.org These values provide a reasonable estimate for the energetic profile of similar cyclization reactions.

Kinetic Parameters for the Analogous Saponification of 2,3-dichloro-1-propanol doi.org
ParameterValueUnits
Activation Energy (Ea)81241J/mol
Pre-exponential Factor (A)1.28 x 1012L/(mol·s)

Advanced Characterization and Analytical Methodologies for Methyl 2,3 Dichloro 3 Phenylpropanoate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed information about the molecular structure and functional groups present in Methyl 2,3-dichloro-3-phenylpropanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While specific spectral data for this exact compound is not widely available in the public domain, the expected resonances can be inferred from the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the two diastereotopic protons of the propanoate backbone, and the protons of the phenyl group. The chemical shifts and coupling constants of the backbone protons would be highly informative for determining the relative stereochemistry of the two chiral centers. For comparison, in a related compound, the protons on the carbon adjacent to the carbonyl group and the halogenated carbon would likely appear as doublets, with their coupling constant providing insight into the dihedral angle between them.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbons and their chemical environments. Key signals would include the carbonyl carbon of the ester group, the carbons of the phenyl ring, the methoxy carbon, and the two carbons of the propanoate backbone bearing the chloro substituents. The chemical shifts of the chlorinated carbons would be significantly influenced by the electronegativity of the chlorine atoms.

2D NMR Spectroscopy: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the complete and unambiguous assignment of all proton and carbon signals.

COSY: Would reveal the coupling relationships between the protons on the propanoate backbone.

HSQC: Would correlate the proton signals directly to their attached carbon atoms.

HMBC: Would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular framework, including the connectivity of the phenyl group and the ester moiety.

Advanced NMR pulse sequences could also be employed to determine the relative stereochemistry of the two chiral centers by measuring specific nuclear Overhauser effects (NOEs) or long-range coupling constants.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-168-172
C-2 (CHCl)4.5 - 5.0 (d)55 - 65
C-3 (CHCl)5.0 - 5.5 (d)60 - 70
OCH₃3.7 - 3.9 (s)52 - 54
Phenyl C-1'-135 - 140
Phenyl C-2'/6'7.3 - 7.5 (m)128 - 130
Phenyl C-3'/5'7.3 - 7.5 (m)128 - 130
Phenyl C-4'7.2 - 7.4 (m)127 - 129

Note: These are predicted values and may vary depending on the solvent and the specific diastereomer.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C-O stretching of the ester (around 1000-1300 cm⁻¹), and C-Cl stretching vibrations (typically in the range of 600-800 cm⁻¹). The exact positions of these bands provide a vibrational fingerprint of the molecule. For the related compound Methyl 2,3-dichloropropionate, characteristic IR peaks are observed that correspond to these functional groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=C stretching vibrations of the phenyl ring are typically strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The C-Cl stretching vibrations would also be observable.

Table 2: Expected Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O Stretch (Ester)1735 - 1750 (strong)Weak
C-H Stretch (Aromatic)3000 - 3100 (medium)Strong
C-H Stretch (Aliphatic)2850 - 3000 (medium)Medium
C=C Stretch (Aromatic)1450 - 1600 (medium)Strong
C-O Stretch (Ester)1000 - 1300 (strong)Medium
C-Cl Stretch600 - 800 (strong)Strong

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of this compound and confirming its elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive pattern for the molecular ion peak and any chlorine-containing fragment ions, aiding in the confirmation of the presence of two chlorine atoms.

Fragmentation analysis by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pathways of the molecule. Expected fragmentation patterns would include the loss of the methoxy group, the entire ester group, and cleavage of the C-C bond of the propanoate backbone.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the phenyl group. The benzene (B151609) ring exhibits characteristic π → π* transitions. The presence of substituents on the phenyl ring and the propanoate chain can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. The spectrum would likely show absorptions in the UV region, characteristic of a substituted benzene ring.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of this compound, especially for assessing its purity and for its detection in complex mixtures. Reversed-phase HPLC could be used to separate the compound from impurities, and the subsequent detection by mass spectrometry would provide high sensitivity and selectivity. The use of tandem mass spectrometry (MS/MS) in conjunction with LC would allow for the development of highly specific and sensitive methods for the quantification of this compound in various matrices.

Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise molecular geometry and absolute configuration of chiral compounds. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the compound's specific stereoisomer (e.g., (2S,3R) or (2R,3S)).

While synthetic procedures for obtaining this compound are described in research where X-ray diffraction was utilized for other compounds, the specific crystal structure of the title compound is not detailed in the available scientific literature. rsc.org The general methodology involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a 3D model of the molecule. sci-hub.se Without such an analysis, definitive data on the compound's solid-state conformation and absolute stereochemistry remains undetermined.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions and crystal packing motifs provides insight into the physical properties of a compound, such as melting point and solubility. This analysis is entirely dependent on the availability of single-crystal X-ray diffraction data. As the crystal structure for this compound has not been reported in the surveyed literature, a detailed description of its crystal packing and the non-covalent forces (like van der Waals forces or dipole-dipole interactions) governing its supramolecular assembly cannot be provided.

Advanced Separation and Purification Methodologies

The isolation and purification of this compound from reaction mixtures are critical steps to obtain a sample of high purity for further use. Research literature details the use of preparative chromatography for this purpose.

Preparative Chromatography (Flash Column Chromatography, High-Performance Liquid Chromatography)

Preparative chromatography is the standard method for purifying this compound on a laboratory scale. Flash column chromatography, a rapid form of column chromatography using a stationary phase like silica (B1680970) gel, is frequently cited. rsc.org The process involves eluting the crude product mixture through the silica gel with a specified solvent system to separate the desired compound from unreacted starting materials and byproducts.

In one documented procedure, the crude residue containing the compound was purified by flash chromatography on silica gel using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent. rsc.org Another study mentions the use of preparative thin-layer chromatography with a hexane (B92381) and ethyl acetate solvent system for purification. The selection of the solvent system is critical for achieving efficient separation.

Below is a table summarizing the preparative chromatography methods found in the literature for the purification of this compound.

TechniqueStationary PhaseEluent (Solvent System)Diastereomeric Ratio (dr) Achieved
Flash ChromatographySilica GelEthyl Acetate / Petroleum Ether (1:20)>25:1
Preparative TLCNot SpecifiedHexane / Ethyl Acetate (10:1)>20:1
Automatic Flash Column ChromatographySilica GelNot Specified>20:1

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

This compound has two stereocenters, meaning it can exist as two pairs of enantiomers (diastereomers). While chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the benchmark technique for separating such stereoisomers, the reviewed literature does not provide specific protocols for this compound.

Instead, the focus has been on diastereoselective synthesis methods that yield the product with a high diastereomeric ratio (dr), often exceeding 25:1 for the trans isomer. rsc.org This high selectivity minimizes the presence of the minor diastereomer, and the subsequent purification by standard flash chromatography is aimed at removing chemical impurities rather than separating stereoisomers. While enantioselective synthesis has been mentioned in related contexts, specific methods for the chiral separation of racemic or diastereomeric mixtures of this compound are not described.

Computational Chemistry and Theoretical Modeling of Methyl 2,3 Dichloro 3 Phenylpropanoate

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Geometric Optimization, Electronic Properties, and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For Methyl 2,3-dichloro-3-phenylpropanoate, DFT studies would be essential for determining its most stable three-dimensional structure through geometric optimization. This process would reveal key bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its shape.

Furthermore, DFT calculations could elucidate a range of electronic properties. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a critical indicator of chemical reactivity. Reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity could also be calculated to predict how the molecule would interact with other chemical species. While no specific studies on the methyl ester exist, related research on its parent compound, 2,3-dichloro-3-phenylpropanoic acid, has been noted. For instance, it has been suggested that DFT calculations at the B3LYP/6-31G* level of theory could be used to analyze reaction rates.

Ab Initio Methods for Energetics, Spectroscopic Predictions, and Reaction Mechanisms

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide very accurate energetic information. For this compound, these methods could be employed to calculate precise thermodynamic properties, such as its heat of formation and Gibbs free energy.

These high-level calculations are also invaluable for predicting various spectroscopic signatures, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By simulating these spectra, computational chemists can aid in the interpretation of experimental data and confirm the structure of the synthesized molecule. Moreover, ab initio methods are crucial for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, identification of transition states, and calculation of activation energies.

Molecular Dynamics and Conformational Analysis

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

Exploration of Conformational Space and Energy Minima

The presence of rotatable bonds in this compound means that it can exist in numerous conformations. MD simulations can be used to explore this conformational space systematically, identifying the various low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and biological activity.

Simulations of Reaction Trajectories and Solvent Effects on Reactivity

MD simulations can also be used to model the explicit trajectories of chemical reactions, providing a dynamic view of how reactants approach each other and transform into products. A particularly important application of MD is the study of solvent effects. The reactivity of a molecule can be significantly altered by its surrounding solvent environment. By including explicit solvent molecules in the simulation, researchers can gain a more realistic understanding of how these interactions influence reaction pathways and rates.

Application of Cheminformatics and Machine Learning in Research

Cheminformatics and machine learning are rapidly emerging as powerful tools in chemical research. By leveraging large datasets of chemical information, these methods can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For this compound, such models could be used to predict its biological activity, toxicity, or physical properties based on its structural features. At present, no such applications have been reported for this specific compound.

Predictive Modeling of Reaction Outcomes and Selectivity

Predictive modeling in chemistry leverages computational methods to forecast the products, yields, and selectivity of chemical reactions. These models can range from quantum mechanical calculations that probe reaction mechanisms at an electronic level to machine learning algorithms trained on vast reaction databases.

Theoretical Application to this compound:

The synthesis of this compound often involves the dichlorination of methyl cinnamate (B1238496). This reaction can lead to different stereoisomers (diastereomers and enantiomers). Predictive modeling can be instrumental in understanding and controlling the stereoselectivity of this reaction.

Quantum Mechanical (QM) Modeling: Density Functional Theory (DFT) is a powerful QM method that can be used to model the reaction pathway of the dichlorination of methyl cinnamate. By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the most likely product under specific reaction conditions. For instance, the model could elucidate whether the reaction proceeds through a chloronium ion intermediate and how the phenyl and methyl ester groups influence the facial selectivity of the chloride ion attack.

Machine Learning (ML) Models: Machine learning models can be trained on datasets of similar halogenation reactions to predict the stereoselectivity and yield for the synthesis of this compound. researchgate.net These models learn from features of the reactants, reagents, and solvents to make predictions for new reactions. While a model specifically trained for this reaction may not exist, more general models for predicting reaction outcomes could be applied.

Hypothetical Research Findings:

A hypothetical DFT study on the dichlorination of methyl cinnamate could yield the data presented in the table below. Such a study would aim to determine the most favorable reaction pathway by comparing the activation energies for the formation of different stereoisomers.

Table 1: Hypothetical DFT Calculation Results for the Dichlorination of Methyl Cinnamate
StereoisomerTransition State Energy (kcal/mol)Predicted Major/Minor Product
(2R,3S)-Methyl 2,3-dichloro-3-phenylpropanoate15.2Major
(2S,3R)-Methyl 2,3-dichloro-3-phenylpropanoate15.5Major
(2R,3R)-Methyl 2,3-dichloro-3-phenylpropanoate18.1Minor
(2S,3S)-Methyl 2,3-dichloro-3-phenylpropanoate18.4Minor

Note: The data in this table is purely illustrative and intended to represent the type of results that would be generated from a predictive modeling study.

Computational Assessment of Synthetic Accessibility

The synthetic accessibility of a molecule is a measure of how easily it can be synthesized. Computational tools can assess synthetic accessibility by analyzing molecular complexity, identifying potential synthetic routes through retrosynthesis, and comparing the molecule to databases of known compounds. nih.gov

Theoretical Application to this compound:

Several computational tools and scoring functions can be used to estimate the synthetic accessibility of this compound.

Synthetic Accessibility Scores (SAscore): This score is calculated based on the analysis of fragment contributions that are statistically derived from a large database of known molecules. A lower SAscore generally indicates that a molecule is easier to synthesize. The SAscore for this compound would be calculated by breaking the molecule down into its constituent fragments and summing their individual scores, with a penalty for complexity. mdpi.com

Retrosynthetic Analysis Tools: Software platforms like AiZynthFinder can perform a retrosynthetic analysis of a target molecule. nih.gov For this compound, such a tool would propose potential synthetic pathways by identifying key bond disconnections. For example, it might suggest a retrosynthetic pathway starting from methyl cinnamate and a chlorine source, or alternative routes starting from different precursors.

Hypothetical Research Findings:

A computational assessment of the synthetic accessibility of this compound could generate the following hypothetical data.

Table 2: Hypothetical Synthetic Accessibility Assessment for this compound
Computational Tool/MetricResultInterpretation
SAscore3.2Moderately accessible to synthesize.
SCScore2.8Relatively low synthetic complexity.
AiZynthFinder RetrosynthesisSuccessful route found from methyl cinnamate.A plausible synthetic route is computationally identified.

Note: The data in this table is purely illustrative and intended to represent the type of results that would be generated from a computational assessment of synthetic accessibility.

Data Mining and Pattern Recognition in Chemical Databases

Data mining and pattern recognition involve the analysis of large chemical databases to identify trends, relationships, and novel information. These techniques can be applied to reaction databases to understand the scope and limitations of certain reactions or to find compounds with specific properties.

Theoretical Application to this compound:

While specific entries for this compound may be limited, data mining techniques can be applied to large reaction databases like the USPTO patent database or Reaxys to find instances of its synthesis or reactions involving similar compounds. vander-lingen.nlfigshare.com

Substructure Searching: A search for the chemical structure of this compound or its key functional groups (e.g., a dichlorinated phenylpropanoate ester) within these databases could reveal documented synthetic methods, reported yields, and reaction conditions.

Pattern Recognition: By analyzing the reaction data for related halogenated phenylpropanoates, it may be possible to identify patterns in reactivity. For example, one could investigate how different substituents on the phenyl ring affect the outcome of dichlorination reactions. This could provide insights into the expected reactivity of the unsubstituted phenyl group in this compound.

Hypothetical Research Findings:

A hypothetical data mining study of chemical reaction databases for reactions related to this compound could yield the following summary.

Table 3: Hypothetical Data Mining Results for Dichlorination of Cinnamate Esters
Database SearchedNumber of Relevant Reactions FoundKey Findings
USPTO Patent Database15Chlorination of electron-rich cinnamates proceeds with higher yields.
Reaxys28A variety of chlorinating agents have been used, with N-chlorosuccinimide showing high selectivity in some cases.
Internal Corporate Database5Specific solvent effects on stereoselectivity were noted for related compounds.

Note: The data in this table is purely illustrative and intended to represent the type of results that would be generated from a data mining and pattern recognition study.

Synthetic Utility and Chemical Applications of Methyl 2,3 Dichloro 3 Phenylpropanoate

Strategic Building Block in Complex Molecule Synthesis

Precursor to Chiral Synthons and Pharmaceutical Intermediates

There is currently no available scientific literature detailing the use of Methyl 2,3-dichloro-3-phenylpropanoate as a direct precursor to chiral synthons or pharmaceutical intermediates. While structurally similar molecules may be employed in such synthetic routes, specific data for the title compound is absent.

Integration into Multi-Step Organic Synthesis Sequences

Detailed examples or established methodologies for the integration of this compound into multi-step organic synthesis sequences could not be found in the reviewed scientific literature.

Reactions Yielding Diverse Functionalized Organic Compounds

Formation of α-Chloroacrylic Acid Derivatives through Elimination

Specific studies detailing the elimination reactions of this compound to form α-chloroacrylic acid derivatives are not described in the available research.

Participation in Carbon-Carbon Bond Forming Reactions (e.g., Coupling Reactions)

There is no specific information in the scientific literature concerning the participation of this compound in carbon-carbon bond-forming reactions, including named coupling reactions.

Exploration in Coordination Chemistry and Ligand Design

No research could be located that explores the use of this compound in the field of coordination chemistry or as a component in ligand design.

Investigation as a Ligand or Precursor to Ligands for Metal Complexes

Current scientific literature does not provide specific studies or detailed research findings on the investigation of this compound as either a direct ligand for metal complexes or as a precursor for the synthesis of such ligands. While research into the coordination chemistry of various functionalized organic molecules is extensive, specific data regarding the complexation behavior or synthetic utility of this particular compound in the formation of metal complexes is not presently available in published research.

General principles of coordination chemistry suggest that for a molecule to act as a ligand, it must possess one or more donor atoms with lone pairs of electrons, such as oxygen, nitrogen, sulfur, or phosphorus, that can coordinate to a metal center. In the case of this compound, the potential donor atoms are the oxygen atoms of the ester group. However, the ester carbonyl oxygen is a weak donor, and chelation, which would enhance the stability of a potential complex, is not favored by the structure of this molecule.

The chloro substituents on the alkyl chain are generally not effective coordinating groups for most metal ions under typical conditions. While they can interact with certain metal centers, they are more commonly displaced in substitution reactions rather than acting as primary coordination sites.

For this compound to serve as a precursor to a more effective ligand, it would likely need to undergo chemical modification to introduce stronger coordinating groups. For instance, the ester functionality could potentially be converted to a carboxylic acid, an amide, or a hydrazide, which are more effective coordinating groups. Similarly, the chloro groups could be substituted by functionalities containing stronger donor atoms. However, specific research detailing these transformations for the purpose of creating ligands for metal complexes has not been identified.

In related fields, derivatives of similar propanoate structures have been successfully used to create ligands for metal complexes with applications in areas such as catalysis and medicinal chemistry. For example, the modification of the carboxyl group or substitution of other atoms on the propanoate backbone can lead to the formation of bidentate or tridentate ligands capable of forming stable metal complexes. A study on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, for instance, showed their utility in synthesizing Cu(II), Ni(II), and La(III) complexes with potential anti-tumor activities. nih.gov However, it is crucial to note that these are structurally distinct molecules, and the findings are not directly applicable to this compound.

Without dedicated research on this compound in this context, any discussion of its potential as a ligand or ligand precursor remains speculative. Detailed experimental data, including synthesis of derivative ligands, characterization of resulting metal complexes, and evaluation of their properties, would be required to substantiate any such role. As of now, the scientific record lacks this information.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Catalytic Synthetic Pathways

The traditional synthesis of chlorinated compounds often involves reagents and conditions that are not environmentally benign. A major thrust in future research will be the development of sustainable and catalytic methods for the synthesis of Methyl 2,3-dichloro-3-phenylpropanoate. This involves moving away from stoichiometric chlorinating agents towards catalytic systems that utilize safer and more abundant chlorine sources.

Key Research Objectives:

Atom-Economical Chlorination: Investigating catalytic systems, potentially involving transition metals or organocatalysts, that can achieve the dichlorination of precursors like methyl cinnamate (B1238496) with high atom economy.

Green Solvents and Conditions: Exploring the use of environmentally friendly solvents, such as ionic liquids or supercritical fluids, to replace traditional chlorinated solvents in the synthesis process. Additionally, research into milder reaction conditions, such as lower temperatures and pressures, will be crucial.

Renewable Feedstocks: Investigating the possibility of synthesizing the phenylpropanoid backbone from renewable bio-based resources, thereby reducing the reliance on petrochemical feedstocks.

A comparative analysis of potential catalytic approaches is presented below:

Catalytic ApproachPotential AdvantagesPotential Challenges
Transition Metal Catalysis High reactivity and selectivity, potential for asymmetric synthesis.Catalyst cost and toxicity, potential for metal contamination in the product.
Organocatalysis Metal-free, often lower toxicity, readily available catalysts.May require higher catalyst loadings, substrate scope can be limited.
Photocatalysis Utilizes light as a green energy source, mild reaction conditions.Requires specialized equipment, potential for side reactions.

Exploration of Unconventional Reactivity Modes and Selective Transformations

The two chlorine atoms and the ester functionality in this compound offer a rich landscape for exploring novel chemical transformations. Future research will likely focus on selectively activating specific C-Cl bonds or utilizing the electronic properties of the molecule to achieve transformations that are currently inaccessible.

Areas for Exploration:

Selective Dechlorination/Functionalization: Developing methods for the selective removal or substitution of one of the chlorine atoms to generate mono-chlorinated or other functionalized derivatives. This would significantly expand the synthetic utility of the parent compound.

Stereoselective Reactions: For chiral variants of this compound, investigating diastereoselective and enantioselective reactions at the chlorinated carbon centers.

Radical-Mediated Reactions: Exploring the reactivity of the C-Cl bonds under radical conditions to form new carbon-carbon or carbon-heteroatom bonds.

Integration of Advanced Automation and High-Throughput Experimentation in Researchnih.gov

To accelerate the discovery of new synthetic routes and reactions, the integration of advanced automation and high-throughput experimentation (HTE) will be indispensable. nih.gov These technologies allow for the rapid screening of a large number of reaction parameters, leading to faster optimization and discovery. nih.govnih.gov

Implementation Strategies:

Robotic Synthesis Platforms: Utilizing automated liquid handlers and robotic arms to perform a large number of reactions in parallel, varying catalysts, solvents, temperatures, and other parameters.

Design of Experiments (DoE): Employing statistical methods to design experiments that maximize the information obtained from a limited number of runs. nih.gov

Rapid Analytical Techniques: Integrating high-throughput analytical methods, such as mass spectrometry and high-performance liquid chromatography, for the rapid analysis of reaction outcomes. nih.govchemrxiv.org

The data-rich environment created by HTE can provide deep insights into reaction mechanisms and identify unexpected reactivity. nih.gov

Application of this compound in Novel Materials or Chemical Biology Contexts

While the current applications are not extensively documented, the unique structural features of this compound suggest its potential as a building block in materials science and as a tool in chemical biology.

Potential Future Applications:

Polymer Chemistry: The dichlorinated structure could serve as a monomer or a cross-linking agent in the synthesis of novel polymers with specific properties, such as flame retardancy or altered refractive indices.

Bioactive Molecule Synthesis: The compound could act as a precursor for the synthesis of more complex molecules with potential biological activity. The phenyl and chloro groups provide handles for further chemical modification.

Chemical Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes, potentially by covalently modifying specific protein residues.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation in both chemistry and applied sciences.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2,3-dichloro-3-phenylpropanoate?

Methodological Answer:
The compound is typically synthesized via esterification of 2,3-dichloro-3-phenylpropanoic acid using methanol and a catalytic acid (e.g., H₂SO₄) or via halogenation of methyl 3-phenylpropanoate derivatives. For example, chlorination can be achieved using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress.
  • Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient.
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of SOCl₂) and reflux temperature (40–60°C) to minimize by-products like over-chlorinated analogs .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the ester group (δ ~3.6–3.8 ppm for OCH₃) and chlorine substitution patterns. For example, vicinal dichloro groups may split signals due to coupling (e.g., J = 9–12 Hz) .
  • IR Spectroscopy : C=O stretching (~1740 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical determination:

  • Crystallization : Use slow evaporation in solvents like dichloromethane/hexane.
  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts.
  • Refinement : SHELXL ( ) for structure solution, with attention to disorder modeling for chlorine atoms. Example: A similar dichlorophenyl compound showed torsional angles of 85–90° between aromatic and ester planes, confirming spatial arrangement .

Advanced: How should researchers address contradictory NMR data in structural elucidation?

Methodological Answer:
Contradictions often arise from dynamic effects or impurities:

  • 2D NMR : Use COSY and HSQC to assign coupling networks and resolve overlapping signals.
  • Variable Temperature NMR : Identify rotameric equilibria (e.g., hindered rotation around the C-Cl bond).
  • Comparative Analysis : Cross-reference with computational predictions (DFT-based chemical shift calculations) or literature analogs. For example, reported missing ¹³C signals resolved via DEPT-135 experiments .

Advanced: What strategies optimize reaction conditions to minimize by-products?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and reagent ratios using a factorial design.
  • In Situ Monitoring : ReactIR to track intermediate formation (e.g., acyl chloride intermediates).
  • By-Product Analysis : LC-MS to identify side products (e.g., dichlorinated isomers) and adjust halogenation kinetics .

Advanced: How can computational modeling predict reactivity or regioselectivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states. For example, chlorination at C2 vs. C3 can be predicted via Fukui indices for electrophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents favoring SN2 mechanisms).
  • Docking Studies : If the compound is a synthetic intermediate for bioactive molecules, predict binding conformations .

Basic: What stability considerations are critical for storage and handling?

Methodological Answer:

  • Hydrolytic Stability : Store under anhydrous conditions (desiccator) due to ester group susceptibility to moisture.
  • Thermal Stability : DSC analysis ( ) shows decomposition above 150°C; avoid prolonged heating.
  • Light Sensitivity : UV-Vis spectroscopy indicates absorption at 250–300 nm; store in amber vials .

Advanced: What chromatographic methods separate diastereomers or regioisomers?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers.
  • Preparative TLC : Silica gel GF254 plates with dichloromethane/methanol (95:5) for small-scale separation.
  • Crystallization-Induced Diastereomer Resolution : Add a chiral resolving agent (e.g., L-tartaric acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.